1H-Indol-2-OL, 5-bromo-3-[5-(4-morpholinylmethyl)-2-pyridinyl]-
Description
The compound 1H-Indol-2-OL, 5-bromo-3-[5-(4-morpholinylmethyl)-2-pyridinyl]- is a heterocyclic molecule featuring a brominated indole core fused with a pyridine ring substituted with a morpholinylmethyl group.
Properties
IUPAC Name |
5-bromo-3-[5-(morpholin-4-ylmethyl)pyridin-2-yl]-1H-indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2/c19-13-2-4-15-14(9-13)17(18(23)21-15)16-3-1-12(10-20-16)11-22-5-7-24-8-6-22/h1-4,9-10,21,23H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRPTIVHHYUVKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN=C(C=C2)C3=C(NC4=C3C=C(C=C4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50722361 | |
| Record name | 5-Bromo-3-{5-[(morpholin-4-yl)methyl]pyridin-2(1H)-ylidene}-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50722361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612488-09-2 | |
| Record name | 5-Bromo-3-{5-[(morpholin-4-yl)methyl]pyridin-2(1H)-ylidene}-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50722361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 1H-Indol-2-OL, 5-bromo-3-[5-(4-morpholinylmethyl)-2-pyridinyl]- is a member of the indole family, which has garnered attention in recent years due to its potential biological activities. Indoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this specific compound, emphasizing its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 1H-Indol-2-OL, 5-bromo-3-[5-(4-morpholinylmethyl)-2-pyridinyl]- is with a molecular weight of 371.24 g/mol. The structure can be characterized by the presence of an indole ring system substituted at various positions, which influences its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇BrN₂O |
| Molecular Weight | 371.24 g/mol |
| CAS Number | 386702-34-7 |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research has indicated that compounds similar to 1H-Indol-2-OL exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of indole can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . In one study, an indole derivative demonstrated a minimum inhibitory concentration (MIC) of 0.98 μg/mL against methicillin-resistant S. aureus (MRSA) .
Anticancer Activity
The anticancer potential of 1H-Indol-2-OL has also been explored. A study focusing on indole derivatives revealed that certain compounds preferentially suppressed the growth of rapidly dividing cancer cells (e.g., A549 lung cancer cells) compared to non-tumor fibroblasts . The mechanisms involved may include the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
Indole compounds have been reported to exhibit anti-inflammatory properties through various pathways, including the modulation of cytokine production and inhibition of nuclear factor kappa B (NF-kB) signaling pathways. This suggests that 1H-Indol-2-OL could potentially serve as a therapeutic agent in inflammatory diseases.
The biological activity of 1H-Indol-2-OL is believed to be mediated through several mechanisms:
- Interaction with Enzymes : Indoles can act as enzyme inhibitors, affecting pathways related to cell growth and survival.
- Receptor Modulation : Some indole derivatives may interact with specific receptors (e.g., serotonin receptors), influencing neurotransmitter release and cellular responses.
- Molecular Docking Studies : Computational studies have suggested strong binding affinities to target proteins involved in bacterial resistance mechanisms .
Table 2: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect |
|---|---|---|
| Antimicrobial | MRSA | MIC = 0.98 μg/mL |
| Anticancer | A549 Cells | Inhibition of cell proliferation |
| Anti-inflammatory | Various Models | Modulation of cytokine production |
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several indole derivatives against common pathogens. The results indicated that compounds with bromine substitutions exhibited enhanced activity against MRSA compared to their non-brominated counterparts .
Cancer Cell Proliferation Inhibition
In another investigation, researchers synthesized several indole derivatives and tested their effects on different cancer cell lines. The findings showed that certain substitutions significantly increased the antiproliferative effects against A549 cells, suggesting potential applications in cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The bromine atom at position 5 of the indole ring enhances molecular weight and lipophilicity compared to non-halogenated analogs. For example:
- Compound 42 (): A triazinoquinoxaline-indole hybrid with a 4-bromophenyl group has a molecular weight of 567.44 g/mol and a melting point of 289–290°C, attributed to strong intermolecular interactions (e.g., hydrogen bonding from NH groups and π-π stacking) .
- 5-Fluorooxindole (): Fluorination at position 5 reduces molecular weight (MW: ~165 g/mol) and increases polarity compared to brominated analogs .
Key Insight : Bromine increases molecular weight and may enhance binding affinity in biological systems via halogen bonding, while the morpholine group improves solubility compared to purely aromatic analogs .
Spectral Characterization
- IR Spectroscopy: The morpholine group’s C-O-C stretch (~1100–1200 cm⁻¹) and indole NH/OH stretches (~3200–3450 cm⁻¹) would dominate, as seen in triazinoindole NH bands (3232–3454 cm⁻¹, ) .
- NMR : The pyridine’s deshielded protons (δ 7.5–8.5 ppm) and morpholine’s methylene protons (δ 3.5–4.0 ppm) would align with shifts in analogous compounds () .
Q & A
Basic: What are effective synthetic routes for 5-bromo-3-[5-(4-morpholinylmethyl)-2-pyridinyl]-1H-indol-2-ol?
Methodological Answer:
The synthesis of this indole derivative requires multi-step strategies:
- Core indole formation : Start with a Buchwald–Hartwig coupling or Ullmann reaction to introduce the pyridinyl-morpholinylmethyl group at position 3. describes a CuI-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalizing indole derivatives, which could be adapted for introducing the morpholine-pyridine moiety .
- Bromination : Electrophilic substitution (e.g., NBS in DMF) at position 5 of the indole ring, guided by directing groups or steric effects .
- Solvent systems : Use PEG-400:DMF mixtures (as in ) or THF/water for improved solubility of polar intermediates .
- Purification : Column chromatography with EtOAc/hexane gradients or recrystallization in hot acetic acid (yield ~30–50%, based on similar protocols) .
Basic: How can researchers characterize the purity and structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DMSO-d6 or CDCl3. For example, the morpholine protons typically appear as a multiplet at δ 3.5–3.7 ppm, while the pyridinyl protons resonate at δ 8.4–8.6 ppm (doublets) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error. reports FAB-HRMS data (m/z 335.1512) for a related indole, validating this approach .
- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95% by UV at 254 nm) .
Advanced: How do structural modifications influence its biological activity (SAR)?
Methodological Answer:
- Morpholine substitution : The morpholinylmethyl group enhances solubility and target binding (e.g., kinase inhibition, as seen in for indole-based progesterone receptor modulators). Larger substituents (e.g., spirocyclohexyl) may switch activity from antagonist to agonist .
- Bromine position : Bromine at position 5 increases steric bulk and electron-withdrawing effects, potentially improving binding affinity to hydrophobic pockets (analogous to ’s 5-bromoindole derivatives) .
- Pyridine ring : The 2-pyridinyl group facilitates π-π stacking with aromatic residues in enzyme active sites, as demonstrated in for morpholine-containing pyridinylboronate esters .
Advanced: How should researchers address stability issues during storage?
Methodological Answer:
- pH-dependent degradation : Store in amber vials at pH 6–7 (buffered solutions) to prevent dehalogenation or oxidation of the bromine or indole nitrogen. notes predicted pKa ~10.1, suggesting susceptibility to basic conditions .
- Temperature : Keep at –20°C under argon to minimize thermal decomposition. ’s predicted boiling point (709°C) implies solid-state stability at low temperatures .
- Analytical monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect degradation products (e.g., debrominated analogs or morpholine ring-opened byproducts) .
Advanced: How to resolve contradictory bioactivity data across studies?
Methodological Answer:
- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. highlights that functional responses (agonist/antagonist) depend on cell type and PR isoform expression .
- Purity verification : Re-test batches with NMR/HPLC to rule out impurities (e.g., residual CuI from synthesis, as in ) skewing results .
- Computational docking : Compare binding poses using software like AutoDock Vina. For example, the morpholinylmethyl group may adopt different conformations in MDM2 vs. SYK kinase targets .
Advanced: What computational methods predict its pharmacokinetic properties?
Methodological Answer:
- LogP calculation : Use ChemAxon or Schrödinger’s QikProp. ’s predicted density (1.20 g/cm³) and PSA (67.09 Ų) suggest moderate blood-brain barrier permeability .
- Metabolic sites : Identify vulnerable positions (e.g., morpholine N-oxidation) via CYP450 docking simulations. ’s pyrimidoindole framework analysis provides a template for modeling hepatic clearance .
- ADMET profiles : Apply SwissADME or ADMETlab 2.0 to predict toxicity (e.g., hERG inhibition risk due to the pyridinyl group) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
